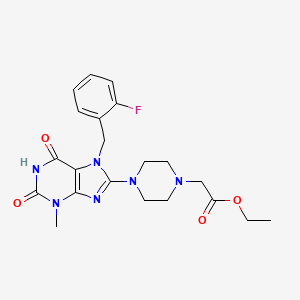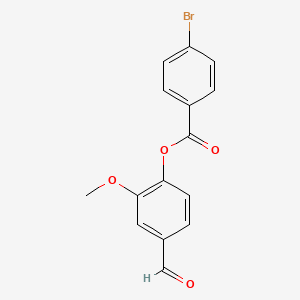![molecular formula C23H17N5O2S B2928338 3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891126-20-8](/img/structure/B2928338.png)
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a phenyl group, a thiophene ring, a triazole ring, and a pyridazine ring . These components are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a methoxy group could make the compound more polar, while the presence of aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazole derivatives, such as the compound , have been extensively studied for their anticancer properties. They can interact with various cancer cell lines, showing promise as therapeutic agents. For instance, similar compounds have demonstrated cytotoxic activities against human cancer cell lines like MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) through MTT assay . The ability to selectively target cancer cells while sparing normal cells makes these compounds valuable in the development of new anticancer drugs.
Antimicrobial Properties
The triazole core structure is known to possess significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains. The compound’s potential as an antimicrobial agent can lead to the development of new medications to treat various infectious diseases .
Antiviral Applications
Compounds with a triazolo[4,3-b]pyridazin moiety have shown potential antiviral activities. They have been tested against viruses like Herpes simplex, with some derivatives demonstrating the ability to reduce viral replication in cell cultures. This suggests that our compound could be explored for its antiviral capabilities, particularly in the development of treatments for viral infections .
Enzyme Inhibition
Triazole derivatives are also explored for their enzyme inhibitory properties. They can bind to the active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the design of drugs targeting enzymes that are crucial for the survival of pathogens or cancer cells. Molecular docking studies can help understand the binding modes of these compounds, which is essential for drug design .
Anti-Inflammatory and Analgesic Effects
The structural characteristics of triazoles allow them to exhibit anti-inflammatory and analgesic activities. These properties are beneficial in the development of new treatments for conditions characterized by inflammation and pain. Research into similar compounds has shown promising results in this area, indicating that our compound could be a candidate for further investigation .
Antidepressant Potential
The pharmacological profile of triazole derivatives includes potential antidepressant effects. By interacting with central nervous system receptors, these compounds can influence neurotransmitter levels, which may alleviate symptoms of depression. This opens up possibilities for the compound to be used in the development of novel antidepressants .
Agrochemical Applications
In agriculture, triazole derivatives are used for their fungicidal properties to protect crops from fungal infections. The compound’s ability to inhibit fungal growth can be harnessed to create effective agrochemicals, contributing to increased crop yields and food security .
Material Science
Triazoles are known for their application in material science due to their stability and ability to form coordination compounds with metals. This makes them suitable for use in the synthesis of polymers and other materials with specific properties. The compound could be explored for its potential in creating new materials with unique characteristics .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-8-3-6-16(14-18)23(29)24-17-7-2-5-15(13-17)19-10-11-21-25-26-22(28(21)27-19)20-9-4-12-31-20/h2-14H,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLCSYIWDRXXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


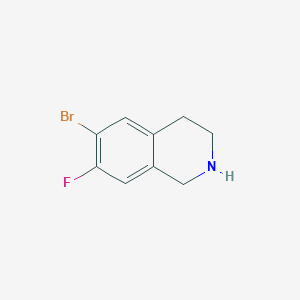


![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)
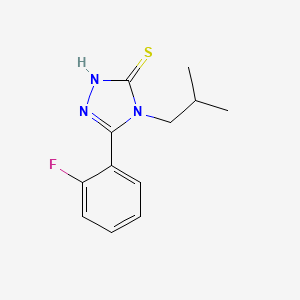
![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)

![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
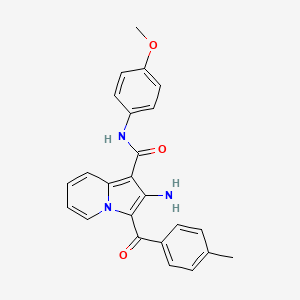
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
